molecular formula C21H20N6O4 B2987917 2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 896677-98-8

2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2987917
CAS No.: 896677-98-8
M. Wt: 420.429
InChI Key: GYQOQRYUHGNEPS-UHFFFAOYSA-N
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Description

The compound 2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide is a synthetic triazolopyrimidine derivative characterized by a 1,2,3-triazolo[4,5-d]pyrimidin-7-one core. Key structural features include:

  • A 4-ethoxyphenyl group at position 3 of the triazolo-pyrimidine ring.
  • An acetamide side chain at position 6, substituted with a 3-methoxyphenyl group.

Properties

IUPAC Name

2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O4/c1-3-31-16-9-7-15(8-10-16)27-20-19(24-25-27)21(29)26(13-22-20)12-18(28)23-14-5-4-6-17(11-14)30-2/h4-11,13H,3,12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQOQRYUHGNEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The triazolo[4,5-d]pyrimidine scaffold is highly versatile, with substituents significantly influencing physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents References
Target Compound C₂₂H₂₁N₅O₄ 419.44 4-ethoxyphenyl, 3-methoxyphenyl -
2-[3-(4-Ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide C₂₀H₂₀N₆O₄ 408.41 4-ethoxyphenyl, furan-2-ylmethyl
N-[(2-Chlorophenyl)methyl]-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide C₂₂H₂₀ClN₅O₂ 433.88 Benzyl, 2-chlorophenylmethyl
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate C₂₆H₂₆N₂O₆S 494.55 Thiazolo core, trimethoxybenzylidene

Key Observations :

Substituent Diversity: The target compound’s 3-methoxyphenyl acetamide group contrasts with the furan-2-ylmethyl () and 2-chlorophenylmethyl () groups in analogs.

Core Heterocycle Variations: and describe a thiazolo[3,2-a]pyrimidine core, which differs from the triazolo[4,5-d]pyrimidine scaffold. The thiazolo core incorporates sulfur, which may enhance π-stacking interactions in crystalline states, as evidenced by its monoclinic crystal structure (P21/n space group) .

Characterization Techniques:
  • Spectroscopy : ¹H NMR and IR spectroscopy are standard for confirming substituent connectivity, as demonstrated in .
  • Crystallography : Single-crystal X-ray diffraction (e.g., ) provides precise conformational data, such as bond angles (e.g., β = 94.465° in the thiazolo derivative) and intermolecular interactions (e.g., hydrogen bonding) .

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